4-Chlorosulfonylcinnamic acid
CAS No.: 17641-30-4
Cat. No.: VC20750077
Molecular Formula: C₉H₇ClO₄S
Molecular Weight: 246.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17641-30-4 |
---|---|
Molecular Formula | C₉H₇ClO₄S |
Molecular Weight | 246.67 g/mol |
IUPAC Name | (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ |
Standard InChI Key | ZGGPGWYMMZNPOY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl |
4-Chlorosulfonylcinnamic acid is a synthetic cinnamic acid derivative characterized by a chlorosulfonyl group (-SO₂Cl) attached to the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis and exhibits potential pharmacological applications. Below is a structured analysis of its chemical properties, synthesis, and research findings.
Key Structural Attributes:
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A cinnamic acid backbone with a trans (E) configuration.
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A chlorosulfonyl (-SO₂Cl) substituent at the 4-position of the phenyl ring.
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High polarity due to the sulfonyl and carboxylic acid functional groups.
Property | Value/Description | Source |
---|---|---|
Melting Point | Not explicitly reported | |
Solubility | Soluble in dilute aqueous NaOH | |
Stability | Hydrolyzes to sulfonic acid in water |
Synthesis and Modification
A one-pot synthesis method enables efficient production of 4-chlorosulfonylcinnamic acid derivatives. The process involves:
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Reduction: Treatment of 4-chlorosulfonylcinnamic acid with stannous chloride dihydrate (SnCl₂·2H₂O) in HCl generates 4-thiocinnamic acid.
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Alkylation/Arylation: Reaction with alkyl or activated aryl halides (e.g., methyl iodide, benzyl bromide) in aqueous NaOH yields trans-4-alkyl/arylthio-cinnamic acids.
Representative Reaction Conditions and Yields:
Entry | Halide | Temperature | Time (h) | Yield (%) | Product |
---|---|---|---|---|---|
1 | Methyl iodide | RT | 2 | 85 | 4-Methylthiocinnamic acid |
2 | Benzyl bromide | 90°C | 2 | 78 | 4-Benzylthiocinnamic acid |
3 | 4-Nitrobenzyl chloride | 70°C | 2 | 72 | 4-(4-Nitrobenzylthio)cinnamic acid |
Data sourced from Zhang et al. (2008)
This method avoids disulfide formation and operates in an aqueous medium, enhancing sustainability .
Pharmacological and Biological Research
4-Chlorosulfonylcinnamic acid derivatives demonstrate synergistic antibacterial effects against antibiotic-resistant Enterococcus spp. strains:
Key Findings:
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Synergy with Antibiotics:
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Standalone Activity:
Mechanism:
Derivatives disrupt biofilm formation and enhance membrane permeability, potentiating existing antibiotics .
Applications in Organic Synthesis
4-Chlorosulfonylcinnamic acid is a precursor for:
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